Isononyl hydrogen azelate

Description

Contextualization within Bio-based Esters and Dicarboxylic Acid Derivatives

Dicarboxylic acid esters are organic compounds formed from the reaction of a dicarboxylic acid with an alcohol. researchgate.net They are noted for their excellent properties, including low volatility, high flash points, and good thermal stability. researchgate.net This class of esters has found widespread use as plasticizers, solvents, and lubricants. researchgate.netatamanchemicals.com

In recent years, there has been a growing emphasis on the development of bio-based chemicals and materials to reduce reliance on petroleum-derived resources. researchgate.net Azelaic acid, a nine-carbon dicarboxylic acid, is a key bio-based building block. It can be produced through the ozonolysis of oleic acid, a fatty acid found in abundance in vegetable oils. csic.es This makes azelaic acid and its derivatives, including isononyl hydrogen azelate, part of the growing family of bio-based esters. google.com The use of renewable feedstocks for the production of these esters aligns with the principles of green chemistry and sustainability. researchgate.net

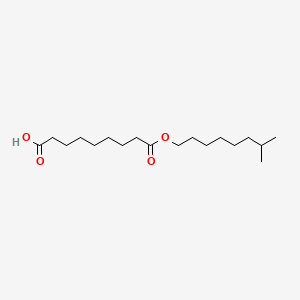

This compound is specifically a monoester of azelaic acid, meaning that only one of the two carboxylic acid groups of azelaic acid has formed an ester with isononyl alcohol. The isononyl alcohol used is typically a mixture of branched-chain isomers. astm.org This structure imparts a unique balance of properties, differentiating it from its diester counterpart, diisononyl azelate.

Historical Development of Azelate Esters in Scientific Research

The study and application of dicarboxylic acid esters, including azelates, have a history spanning several decades. ukm.my Esters of azelaic acid, such as di-2-ethylhexyl azelate (DOZ), have long been recognized for their utility as plasticizers, particularly for vinyl plastics, due to their low volatility and ability to impart flexibility at both low and high temperatures. sci-hub.se The term "azelate" itself refers to a salt or ester of azelaic acid. merriam-webster.com

Historically, the development of synthetic lubricants after World War II saw the emergence of diesters as a major class of high-performance fluids. ukm.my Azelate and sebacate (B1225510) esters, in particular, were used as high-quality synthetic oils, valued for their low pour points, good oxidative stability, and high viscosity indexes. ukm.my

Research into azelate esters has also extended into the biological and medical fields. Azelaic acid and its esters occur naturally in plants, animals, and humans and have been part of the human diet for millennia through consumption of grains and olives. nih.govmdpi.com More recently, studies have explored the immunomodulatory and other potential therapeutic properties of azelate esters like diethyl azelate. mdpi.comresearchgate.net While much of the historical focus has been on the diesters of azelaic acid, the unique properties of monoesters like this compound are gaining increasing attention in specialized applications.

Scope and Research Significance of this compound

The research significance of this compound lies in its specific chemical nature as a monoester of a bio-derived dicarboxylic acid. This structure, with one free carboxylic acid group and one esterified group with a branched alkyl chain, creates a molecule with both polar and non-polar characteristics. This amphiphilic nature is key to its functionality in various applications.

The presence of the free carboxylic acid group allows for interaction with metal surfaces, making it a candidate for use in corrosion inhibitors and metalworking fluids. mc-chemie.com The isononyl ester group, on the other hand, provides lubricity and compatibility with oleaginous bases, which is advantageous in lubricant formulations. ontosight.aiepo.org

Properties

CAS No. |

71850-13-0 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

9-(7-methyloctoxy)-9-oxononanoic acid |

InChI |

InChI=1S/C18H34O4/c1-16(2)12-8-6-7-11-15-22-18(21)14-10-5-3-4-9-13-17(19)20/h16H,3-15H2,1-2H3,(H,19,20) |

InChI Key |

CYBNYNJMJHHWOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOC(=O)CCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Chemo-Catalytic Synthesis Routes

Traditional chemical synthesis provides robust and scalable methods for the production of Isononyl hydrogen azelate. These routes primarily involve acid-catalyzed esterification and the preparation of the precursor, azelaic acid, through oxidative cleavage pathways.

The direct esterification of azelaic acid with isononyl alcohol in the presence of an acid catalyst is a common method for producing this compound. This reaction is an equilibrium-driven process where the removal of water shifts the equilibrium towards the formation of the ester. To favor the formation of the monoester over the diester, reaction conditions such as the molar ratio of the reactants are carefully controlled.

The mechanism of acid-catalyzed esterification, often referred to as Fischer-Speier esterification, involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester. The use of catalysts like sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins is typical.

Key reaction parameters influencing the yield and selectivity of this compound in acid-catalyzed esterification include:

Molar Ratio of Reactants: An excess of azelaic acid relative to isononyl alcohol can favor the formation of the monoester.

Catalyst Concentration: The amount of acid catalyst affects the reaction rate.

Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions.

Water Removal: Continuous removal of water, for instance by azeotropic distillation, is crucial for driving the reaction to completion.

Table 1: Illustrative Data for Acid-Catalyzed Synthesis of this compound

| Parameter | Value |

|---|---|

| Reactants | Azelaic Acid, Isononyl Alcohol |

| Catalyst | p-Toluenesulfonic acid |

| Molar Ratio (Azelaic Acid:Isononyl Alcohol) | 2:1 |

| Temperature | 120-140 °C |

| Reaction Time | 4-8 hours |

| Yield of Monoester | 60-75% |

Azelaic acid, the precursor for this compound, is primarily produced through the oxidative cleavage of oleic acid. Ozonolysis has been the traditional industrial method, where oleic acid reacts with ozone to form an ozonide, which is then oxidatively cleaved to yield azelaic acid and pelargonic acid.

More contemporary and "greener" methods involve the use of strong oxidants like hydrogen peroxide in the presence of a catalyst. orientjchem.org For instance, tungstic acid can be used to catalyze the oxidation of oleic acid with hydrogen peroxide, leading to the formation of azelaic acid. orientjchem.org Another approach involves a two-step process where oleic acid is first epoxidized, and then the epoxide is hydrolyzed to a diol, which is subsequently cleaved.

Common oxidative cleavage methods for producing azelaic acid include:

Ozonolysis: Involves the use of ozone, followed by oxidative workup.

Hydrogen Peroxide Oxidation: Utilizes H₂O₂ with catalysts like tungstic acid. orientjchem.org

Permanganate (B83412) Oxidation: Potassium permanganate can also be used as a strong oxidizing agent.

Enzymatic Synthesis and Biocatalysis

The use of enzymes, particularly lipases, for the synthesis of esters offers several advantages over chemical methods, including higher selectivity, milder reaction conditions, and reduced environmental impact. The enzymatic synthesis of this compound involves the selective esterification of azelaic acid with isononyl alcohol.

Lipases are the most commonly used enzymes for esterification reactions. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often preferred due to their high stability and reusability. The selection of the appropriate lipase is crucial for achieving high conversion and selectivity towards the monoester. The optimization of enzyme amount is a key parameter to enhance the efficiency of the process.

Research on the enzymatic synthesis of other azelate esters, such as dilauryl azelate, has demonstrated the effectiveness of lipases like Novozym 435 (an immobilized form of CALB). nih.gov The optimization of process parameters, including enzyme amount, reaction time, temperature, and substrate molar ratio, is critical for maximizing the yield of the desired monoester. nih.gov

The efficiency of enzymatic esterification is highly dependent on the reaction conditions. Key parameters that are typically optimized include:

Temperature: Enzymes have an optimal temperature range for activity. For many lipases used in ester synthesis, this is typically between 40-70°C.

Substrate Molar Ratio: Similar to chemical synthesis, controlling the molar ratio of azelaic acid to isononyl alcohol is essential for maximizing the yield of the monoester.

Solvent-Free Conditions: Performing the reaction in a solvent-free system is an environmentally friendly approach that also increases the concentration of reactants, potentially leading to higher reaction rates. The removal of by-products, such as water, under vacuum can further drive the reaction towards ester formation.

Table 2: Typical Parameters for Enzymatic Synthesis of Azelate Esters

| Parameter | Condition |

|---|---|

| Enzyme | Immobilized Candida antarctica Lipase B |

| Reactants | Azelaic Acid, Isononyl Alcohol |

| System | Solvent-free |

| Temperature | 50-60 °C |

| Molar Ratio (Azelaic Acid:Alcohol) | 1:2 to 1:4 |

| Enzyme Loading | 5-10% (w/w of substrates) |

| Reaction Time | 24-48 hours |

Chemo-enzymatic systems combine chemical and enzymatic steps to leverage the advantages of both approaches. For the synthesis of this compound, a chemo-enzymatic route could involve the chemical synthesis of azelaic acid via oxidative cleavage of oleic acid, followed by the enzymatic esterification of the purified azelaic acid with isononyl alcohol. This approach allows for the efficient, large-scale production of the precursor via chemical means, while the enzymatic step ensures high selectivity and mild conditions for the final esterification, minimizing the formation of the diester byproduct.

Another potential chemo-enzymatic strategy involves the lipase-mediated self-epoxidation of oleic acid to form the epoxide, which is then chemically hydrolyzed and cleaved to produce azelaic acid. rsc.org This "greener" route to the precursor can then be followed by enzymatic monoesterification.

Green Chemistry Approaches in this compound Production

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores the sustainable methodologies being investigated and implemented for the production of this dicarboxylic acid monoester, focusing on the use of renewable feedstocks, energy-efficient synthetic routes, and the adoption of milder, solvent-free reaction conditions.

Sustainable Feedstock Utilization

The primary precursor for this compound is azelaic acid, a nine-carbon dicarboxylic acid. Traditionally, azelaic acid has been produced through the ozonolysis of oleic acid, which is abundant in various animal fats and vegetable oils. The shift towards more sustainable practices has put a spotlight on the use of renewable and non-edible vegetable oils as the primary feedstock for azelaic acid production. colab.wsresearchgate.net

Vegetable oils, such as those from Triadica sebifera (Chinese tallow (B1178427) tree), sunflower, and soybean, offer a bio-based and renewable starting material. colab.wsresearchgate.net The utilization of non-edible oils is particularly advantageous as it avoids competition with food sources. colab.ws The production of azelaic acid from these oils typically involves the oxidative cleavage of the double bond in oleic acid. While ozonolysis has been the conventional method, greener alternatives using hydrogen peroxide as the oxidant are gaining prominence. researchgate.netnih.gov Hydrogen peroxide is considered a green oxidant as its primary byproduct is water.

Enzymatic routes for the synthesis of azelaic acid are also being explored. Lipases, for instance, can catalyze the epoxidation of oleic acid in the presence of hydrogen peroxide, which is then followed by cleavage to yield azelaic acid. nih.gov These enzymatic methods operate under mild conditions and offer high selectivity, further contributing to the green credentials of the feedstock utilization phase. nih.gov

Table 1: Comparison of Azelaic Acid Production Methods from Sustainable Feedstocks

| Production Method | Feedstock | Oxidant | Catalyst | Key Advantages |

| Ozonolysis | Oleic Acid (from vegetable oils) | Ozone | - | Established industrial process |

| Catalytic Oxidation | Oleic Acid (from vegetable oils) | Hydrogen Peroxide | Heterogeneous (e.g., WO₃-Na₂SnO₃) | Greener oxidant, recyclable catalyst colab.wsresearchgate.net |

| Chemo-enzymatic | Oleic Acid (from vegetable oils) | Hydrogen Peroxide | Lipase | Mild reaction conditions, high selectivity nih.gov |

Energy Efficiency Considerations in Synthesis

The synthesis of this compound from azelaic acid and isononyl alcohol is an esterification reaction. Traditional esterification processes often require high temperatures and long reaction times, leading to significant energy consumption. Green chemistry principles drive the development of more energy-efficient methods, primarily through the use of advanced catalytic systems.

The use of solid acid catalysts, such as sulfated zirconia, alumina, and various clays, can significantly improve the energy efficiency of the esterification process. researchgate.netniscpr.res.in These catalysts can facilitate the reaction at lower temperatures and in shorter timeframes compared to uncatalyzed reactions or those using conventional homogeneous catalysts. researchgate.net For instance, the esterification of dicarboxylic acids can be effectively carried out at temperatures around 120 °C in the presence of a suitable solid catalyst. researchgate.net

Enzymatic catalysis offers a highly energy-efficient alternative. Lipases, such as Candida antarctica lipase B (Novozym 435), are effective catalysts for the esterification of dicarboxylic acids under mild temperature conditions, often ranging from 40 to 90 °C. nih.govnih.gov This is a substantial reduction from the temperatures typically required for conventional chemical catalysis (often exceeding 150 °C), leading to considerable energy savings. nih.gov

Furthermore, process optimization techniques, such as those guided by Response Surface Methodology (RSM), can identify the most energy-efficient reaction conditions, including optimal temperature, reaction time, and catalyst loading. nih.gov The development of continuous flow processes using fixed-bed reactors with solid catalysts also presents an opportunity for improved energy efficiency and scalability compared to traditional batch processes. csic.es

Table 2: Energy Efficiency in Esterification of Dicarboxylic Acids

| Catalytic System | Typical Reaction Temperature | Energy Efficiency Advantage |

| Conventional (uncatalyzed or homogeneous acid) | >150 °C | - |

| Solid Acid Catalysts (e.g., sulfated zirconia) | ~120 °C | Lower reaction temperature researchgate.netresearchgate.net |

| Enzymatic Catalysts (e.g., Lipases) | 40 - 90 °C | Significantly lower reaction temperature, reduced energy input nih.govnih.gov |

Solvent-Free and Mild Reaction Conditions

A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The development of solvent-free and mild reaction conditions for the synthesis of this compound is therefore a critical area of research.

Solvent-free esterification reactions have been successfully demonstrated for a variety of carboxylic acids and alcohols using solid catalysts. mdpi.comresearchgate.net These reactions are typically carried out by heating the neat mixture of reactants in the presence of the catalyst. The absence of a solvent simplifies the purification process, reduces waste, and lowers costs. Supported iron oxide nanoparticles and Lewis acids in solid phase have shown efficacy in promoting esterification under solvent-free conditions. mdpi.comresearchgate.net

Mechanochemistry, specifically high-speed ball milling, presents a novel approach to solvent-free esterification at room temperature. nih.gov This technique uses mechanical force to initiate and drive the chemical reaction, eliminating the need for both solvents and high temperatures. nih.gov

Enzymatic catalysis also aligns well with the goal of using mild reaction conditions. As mentioned, lipase-catalyzed esterifications proceed at moderate temperatures and can often be conducted in solvent-free systems where one of the reactants (e.g., the alcohol) can act as the solvent. nih.gov

The use of milder reaction conditions extends to the synthesis of the azelaic acid precursor as well. For example, chemo-enzymatic processes for the cleavage of oleic acid can be performed under mild conditions, avoiding the high temperatures and pressures associated with some industrial methods. researchgate.netarpnjournals.org Similarly, the use of hydrogen peroxide with a tungstic acid catalyst can proceed at temperatures around 70-90 °C. arpnjournals.orgrsc.org

Table 3: Approaches to Solvent-Free and Mild Condition Synthesis

| Approach | Description | Key Advantages |

| Solid-Phase Catalysis | Heating a neat mixture of reactants with a solid catalyst. mdpi.comresearchgate.net | No solvent required, simplified purification, reduced waste. mdpi.com |

| Mechanochemistry | Using mechanical energy (e.g., ball milling) to drive the reaction at room temperature. nih.gov | Solvent-free, low temperature, energy efficient. nih.gov |

| Enzymatic Catalysis | Utilizing enzymes like lipases that function under mild temperatures and can be used in solvent-free systems. nih.gov | Mild conditions, high selectivity, biodegradable catalyst. nih.gov |

| Greener Oxidants | Employing oxidants like hydrogen peroxide for azelaic acid synthesis under milder temperatures than traditional methods. arpnjournals.org | Environmentally benign byproducts, safer reaction conditions. |

Advanced Analytical and Characterization Techniques for Azelate Esters

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed molecular-level investigation of azelate esters. They provide critical information on functional groups, chemical structure, and molecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Molecular Interactions

FTIR spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule, confirming the successful synthesis of azelate esters. The key analytical signature for an azelate ester is the presence of a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. This band typically appears in the region of 1730-1740 cm⁻¹. tandfonline.comnih.gov

The formation of the ester is confirmed by observing this characteristic C=O ester peak, which is shifted from the carboxylic acid C=O absorption of the parent azelaic acid (around 1700 cm⁻¹). tandfonline.comnih.gov Furthermore, the disappearance or significant reduction of the broad O-H stretching band from the alcohol reactant (typically around 3300 cm⁻¹) and the carboxylic acid reactant provides further evidence of a complete or high-yield esterification reaction. tandfonline.comnih.gov

In the context of poly(glycerol azelate), FTIR analysis confirms the polyester (B1180765) structure through the prominent ester linkage band around 1739 cm⁻¹ and the presence of C-H stretching bands of methylene and methyl groups near 2933 cm⁻¹. tandfonline.comresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Azelate Ester Analysis |

| O-H Stretch (Alcohol/Carboxylic Acid) | ~3300 (broad) | Disappearance indicates consumption of starting materials. |

| C-H Stretch (Alkane) | ~2930 | Corresponds to the methylene and methyl groups in the azelate and alcohol chains. tandfonline.com |

| C=O Stretch (Ester) | ~1730-1740 | Confirms the formation of the ester functional group. tandfonline.comnih.gov |

| C=O Stretch (Carboxylic Acid) | ~1700 | Presence may indicate incomplete reaction or a half-ester like isononyl hydrogen azelate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, including azelate esters. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of an azelate ester, a characteristic signal appears for the protons on the carbon atom adjacent to the ester's oxygen (the α-methylene protons of the alcohol moiety). For instance, in poly(ω-hydroxy pelargonate), a similar long-chain ester, this methylene ester bond gives a peak at approximately 4.05 ppm. ukm.my For dilauryl azelate, the triplet corresponding to these protons (t, 4H) is also found at 4.05 ppm. nih.gov The protons on the carbons adjacent to the carbonyl groups of the azelate backbone (α-methylene protons) typically appear as a triplet around 2.30 ppm. nih.gov The remaining methylene protons in the backbone form a complex multiplet in the upfield region, generally between 1.31 and 1.62 ppm. nih.gov

¹³C NMR spectroscopy provides complementary information. The carbon of the ester carbonyl group (C=O) shows a characteristic resonance in the downfield region, typically around 173 ppm. nih.gov The carbon atom of the alcohol moiety attached to the oxygen atom appears at approximately 64 ppm. nih.gov The carbons of the azelate backbone produce a series of signals in the 20-40 ppm range. nih.gov The combination of ¹H, ¹³C, and two-dimensional NMR techniques allows for the unambiguous assignment of all atoms in the structure of an azelate ester. nih.gov

| ¹H NMR Chemical Shifts (ppm) | Assignment |

| ~4.05 | Protons on carbon adjacent to ester oxygen (-O-CH₂ -). nih.govukm.my |

| ~2.30 | Protons on carbons adjacent to carbonyl groups (-CH₂ -COO-). nih.gov |

| ~1.62 | Protons on carbons beta to carbonyl groups (-CH₂ -CH₂-COO-). nih.gov |

| ~1.31 | Remaining methylene protons in the backbone. nih.gov |

| ~0.90 | Terminal methyl protons of the alcohol chain. nih.gov |

| ¹³C NMR Chemical Shifts (ppm) | Assignment |

| ~173 | Ester carbonyl carbon (-C OO-). nih.gov |

| ~64 | Carbon adjacent to ester oxygen (-O-C H₂-). nih.gov |

| ~22-34 | Methylene carbons of the azelate and alcohol chains. nih.gov |

| ~13 | Terminal methyl carbon of the alcohol chain. nih.gov |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating azelate esters from reaction mixtures, analyzing their purity, and quantifying them, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Contaminant Profiling

GC-MS is a highly sensitive technique for analyzing volatile and thermally stable compounds. However, azelaic acid and its monoesters (like this compound) have poor volatility due to the presence of the polar carboxylic acid group. nih.govresearchgate.net Therefore, a derivatization step is typically required before GC analysis to convert the polar carboxyl group into a more volatile ester or silyl ester. nih.govacs.orgnih.gov Common derivatization procedures include methylation to form dimethyl azelate or silylation. nih.govresearchgate.net

Once derivatized, GC-MS can effectively separate the target analyte from other components in a mixture. The mass spectrometer fragments the eluted molecules into characteristic patterns, which serve as a "fingerprint" for identification. This makes GC-MS an excellent tool for identifying trace-level contaminants or byproducts in a sample of this compound. For instance, diethyl azelate has been successfully purified and its purity confirmed by GC-MS. mdpi.com The technique has been validated for trace analysis of derivatized azelaic acid with a limit of detection as low as 10 ng/mL. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Ester Mixture Analysis

LC-MS is a powerful alternative to GC-MS, particularly for analyzing compounds that are thermally labile or non-volatile, such as dicarboxylic acids and their monoesters. nih.govacs.org This technique avoids the need for derivatization. The sample is dissolved in a suitable solvent and separated by a liquid chromatography column before being introduced to the mass spectrometer.

LC-MS is particularly useful for analyzing complex mixtures of esters or for characterizing products from reactions where multiple ester species might be formed. nih.gov For example, in the synthesis of glycerol esters from dimethyl azelate, LC-MS was used to characterize the resulting mono- and diester products. nih.gov LC-MS/MS, a tandem mass spectrometry technique, can provide even greater specificity and sensitivity. For azelaic acid, the deprotonated molecule [M-H]⁻ is detected in negative ion mode at an m/z (mass-to-charge ratio) of 187.097. researchgate.net This high-resolution measurement allows for precise identification and quantification in complex matrices. researchgate.netbiorxiv.org

Thermal Analysis Techniques in Polymer Systems

When azelate esters are incorporated into polymer systems, for example as plasticizers or as monomers in polyesters, their effect on the thermal properties of the material is critical. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a material. For polyesters based on azelaic acid, TGA curves often show high thermal stability, with primary degradation occurring at temperatures above 300-400°C. tandfonline.comrsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine key thermal transitions, most notably the glass transition temperature (Tg), which relates to the flexibility of the polymer, and the melting temperature (Tm) for crystalline materials. tandfonline.comutwente.nl For example, polyesters synthesized from glycerol and azelaic acid have been characterized by DSC to observe their thermal transitions. tandfonline.comresearchgate.net In one study, a polymer based on an azelaic acid derivative was found to have a melting point of 72.8°C and a degradation onset of 220°C, indicating its thermal processing window. ukm.my

| Technique | Property Measured | Application for Azelate-Containing Polymers |

| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | Determines thermal stability and decomposition temperatures. tandfonline.comrsc.org |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Measures glass transition temperature (Tg) and melting point (Tm). tandfonline.comrsc.orgutwente.nl |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) in Plasticized Matrices

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature. In the context of plasticized polymers, DSC is instrumental in determining the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. The addition of a plasticizer like an azelate ester to a polymer matrix, such as polyvinyl chloride (PVC), increases the free volume between polymer chains, thereby lowering the Tg and enhancing flexibility.

The shift in Tg is dependent on the concentration of the plasticizer. As the concentration of the plasticizer increases, the Tg of the polymer blend generally decreases. This trend is a key indicator of plasticizer efficiency.

Interactive Data Table: Glass Transition Temperatures of PVC Plasticized with Azelate Esters

| Plasticizer System | Glass Transition Temperature (Tg) (°C) | Reference |

| Unplasticized PVC | ~85 | General Knowledge |

| PVC with Di-2-ethylhexyl azelate (D2EHAz) | 65.36 - 71.90 | ukm.my |

Note: The data presented is for an analogous azelate ester and is illustrative of the expected performance of this compound.

Thermogravimetric Analysis (TGA) for Polymer Formulation Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for assessing the thermal stability of polymer formulations containing plasticizers like this compound. The analysis provides information on the onset of degradation, the rate of decomposition, and the presence of volatile components.

For PVC plasticized with di-2-ethylhexyl azelate (D2EHAz), thermogravimetric analysis has shown good thermal stability, with the maximum degradation temperature for the first stage of decomposition recorded at 290.83°C ukm.my. This indicates that the azelate plasticizer does not significantly detract from the thermal stability of the PVC formulation and in some cases may enhance it. The temperature at which significant weight loss occurs is a critical parameter for determining the processing and service temperature limits of the material.

Interactive Data Table: Thermal Stability of PVC Plasticized with Azelate Esters

| Plasticizer System | First Stage Maximum Degradation Temperature (°C) | Reference |

| PVC with Di-2-ethylhexyl azelate (D2EHAz) | 290.83 | ukm.my |

Note: The data presented is for an analogous azelate ester and is illustrative of the expected performance of this compound.

Other Physico-Chemical Characterization in Formulations

Beyond thermal analysis, a comprehensive understanding of this compound in formulations requires the evaluation of other critical physico-chemical properties. These include its tendency to migrate out of the polymer matrix, its rheological behavior in liquid formulations, and its performance in lubricant applications.

Evaluation of Plasticizer Migration (Volatility and Exudation Studies)

Plasticizer migration, which includes both volatility (loss to the atmosphere) and exudation (leaching into a contacting substance), is a critical factor determining the long-term performance and durability of plasticized materials. High migration rates can lead to embrittlement of the polymer, loss of flexibility, and contamination of the surrounding environment or contacting materials.

The tendency for a plasticizer to migrate is influenced by several factors, including its molecular weight, chemical structure, and its compatibility with the polymer matrix. Generally, plasticizers with higher molecular weights and lower vapor pressures exhibit reduced volatility. Similarly, good compatibility between the plasticizer and the polymer minimizes exudation.

Studies on dicarboxylate ester plasticizers have evaluated their migration resistance through leaching tests in various solvents. For instance, the weight loss of PVC films immersed in solvents like petroleum ether, ethanol, acetic acid, and distilled water provides a measure of the plasticizer's resistance to extraction ukm.my. Low weight loss in these tests is indicative of a durable and stable plasticized product. While specific data for this compound is not available, azelate esters are generally known for their good permanence properties due to their relatively high molecular weight compared to some other common plasticizers.

Rheological Property Assessments (e.g., viscosity, non-Newtonian fluid behavior)

The rheological properties of this compound are of paramount importance, particularly in applications where it is used as a lubricant base stock or additive. Rheology is the study of the flow of matter, and for a lubricant, key parameters include viscosity and its behavior under shear.

Many ester-based lubricants, including those derived from azelaic acid, exhibit non-Newtonian fluid behavior. This means their viscosity is dependent on the shear rate. Typically, these fluids are shear-thinning, where the viscosity decreases as the shear rate increases. This property is advantageous in many lubrication scenarios, as it provides a higher viscosity at low shear rates for good film strength and a lower viscosity at high shear rates for reduced friction and improved energy efficiency.

The viscosity of an ester is influenced by its molecular structure, including chain length and branching. The relationship between shear stress and shear rate is a key characteristic determined through rheological studies. While specific rheological data for this compound was not found, studies on other ester lubricants demonstrate that they maintain good rheological stability, with their viscosity not significantly decreasing during the shear process.

Tribological Studies for Lubricant Applications (e.g., friction coefficient)

Tribology is the science and engineering of interacting surfaces in relative motion, encompassing the study of friction, wear, and lubrication. When this compound is used in lubricant formulations, its tribological performance is a critical measure of its effectiveness.

Tribological studies typically involve measuring the coefficient of friction and the wear rate of materials in contact under lubricated conditions. A lower coefficient of friction indicates better lubricity and reduced energy loss, while a lower wear rate signifies improved protection of the surfaces.

Ester-based lubricants are known for their excellent lubricity, which is attributed to the polarity of the ester group that promotes adsorption onto metal surfaces, forming a protective film. Studies on various ester lubricants have shown that they can significantly reduce the coefficient of friction. For example, simulations and experimental work on methyl oleate, another ester lubricant, have demonstrated a very low friction coefficient of 0.0018 under specific test conditions. The addition of ester-based lubricants to drilling fluids has also been shown to reduce the lubricity coefficient by a significant margin, with reduction rates as high as 93.75% being reported. While these values are for different ester compounds, they highlight the potential for azelate esters like this compound to provide excellent friction-reducing properties in lubricant applications.

Interactive Data Table: Tribological Performance of Ester Lubricants

| Lubricant System | Coefficient of Friction | Lubricity Coefficient Reduction | Reference |

| Methyl Oleate | 0.0018 | Not Applicable | |

| Ester Lubricant in Base Mud | Not Specified | 93.75% |

Note: The data presented is for other ester lubricants and is illustrative of the expected performance of this compound.

Environmental Fate, Degradation Pathways, and Biogeochemical Cycling

Biodegradation Mechanisms of Azelate Esters

The biodegradation of azelate esters, including isononyl hydrogen azelate, is a complex process primarily driven by microbial activity. This process can be broken down into several key stages, from initial microbial colonization to the ultimate conversion of the compound into basic environmental components.

The initiation of biodegradation often requires the attachment of microorganisms to the substrate. In aquatic and soil environments, bacteria and fungi can form biofilms on the surface of materials containing azelate esters nih.gov. This colonization is a crucial first step, as it allows for the localized secretion of enzymes necessary for degradation. The ability of microorganisms to utilize the ester as a carbon source is a driving force for this attachment and subsequent breakdown frontiersin.org.

Once microbial colonization is established, the primary degradation of azelate esters commences through enzymatic reactions.

De-esterification: The most significant initial step in the biodegradation of this compound is the cleavage of the ester bond, a process known as de-esterification or hydrolysis. This reaction is catalyzed by a variety of microbial enzymes, including lipases, esterases, and carboxylesterases nih.govresearchgate.netmdpi.com. The hydrolysis of the ester linkage breaks down this compound into its constituent molecules: azelaic acid and isononyl alcohol. The general enzymatic hydrolysis of an ester is a well-established biochemical reaction epa.govnih.gov.

β-Oxidation: Following de-esterification, the resulting azelaic acid and isononyl alcohol can be further metabolized by microorganisms. Azelaic acid, a long-chain dicarboxylic acid, can be degraded through the β-oxidation pathway nih.govnih.gov. This metabolic process involves the sequential removal of two-carbon units from the carboxylic acid chain, generating acetyl-CoA aocs.orgwikipedia.org. Similarly, the isononyl alcohol can be oxidized to the corresponding carboxylic acid and subsequently undergo β-oxidation.

Trans-esterification: While less commonly the primary degradation route in the environment compared to hydrolysis, enzymatic trans-esterification is a theoretical possibility. This process would involve the transfer of the isononyl group to another molecule, but it is not considered a major pathway for the complete degradation of the compound.

The enzymatic breakdown of dicarboxylic acid esters has been shown to be influenced by the distance between the ester groups, which can affect the rate of hydrolysis nih.gov.

The acetyl-CoA produced from the β-oxidation of azelaic acid and isononyl alcohol enters the central metabolic pathways of the microorganisms, such as the citric acid cycle (Krebs cycle). Through cellular respiration, these intermediates are ultimately oxidized to carbon dioxide (CO2) and water (H2O) under aerobic conditions researchgate.net. In anaerobic environments, the final breakdown products may include methane (B114726) (CH4) in addition to CO2 and H2O. This complete mineralization of the organic compound to simple inorganic molecules represents the ultimate degradation and removes the compound from the environment frontiersin.org.

A diverse range of environmental microorganisms possesses the enzymatic machinery to hydrolyze ester bonds. Bacteria from genera such as Pseudomonas, Bacillus, Acinetobacter, and Moraxella, as well as various fungi, have been identified as being capable of degrading plasticizers and other esters researchgate.netresearchgate.netmdpi.com. These microbes secrete extracellular hydrolases that can act on water-insoluble esters, initiating the degradation process researchgate.net. The presence and activity of these microbial communities in soil and aquatic ecosystems are therefore critical for the natural attenuation of azelate esters frontiersin.orgnih.gov.

Abiotic Degradation Processes

In addition to biodegradation, this compound can undergo degradation through non-biological chemical processes, primarily hydrolysis.

The stability of the ester bond in this compound to chemical hydrolysis is significantly influenced by the pH of the surrounding environment.

Neutral Conditions: At a neutral pH (around 7), the chemical hydrolysis of esters is generally a slow process.

Acidic and Alkaline Conditions: The rate of hydrolysis is considerably accelerated in both acidic and alkaline (basic) conditions nih.gov. Under acidic conditions, the reaction is catalyzed by hydrogen ions, while under alkaline conditions, it is promoted by hydroxide (B78521) ions. The hydrolytic decomposition of some compounds has been shown to increase rapidly as the pH moves away from the neutral range nih.gov.

The inherent structure of the ester can also play a role in its hydrolytic stability. Esters derived from branched alcohols, such as isononyl alcohol, may exhibit different hydrolysis rates compared to those with linear alcohol chains due to steric hindrance around the ester linkage.

Below is an interactive table summarizing the factors influencing the degradation of this compound.

| Degradation Process | Key Factors | Mediating Agents | Primary Products |

| Biodegradation | Microbial Presence, Temperature, Nutrients | Bacteria, Fungi (Lipases, Esterases) | Azelaic Acid, Isononyl Alcohol |

| Abiotic Degradation | pH, Temperature | Water (H+ or OH- catalysis) | Azelaic Acid, Isononyl Alcohol |

Photo-oxidation by Atmospheric Radicals

The primary mechanism for the atmospheric degradation of this compound is anticipated to be through photo-oxidation initiated by hydroxyl (•OH) radicals. These radicals are highly reactive and play a crucial role in breaking down organic compounds in the troposphere. The rate of this reaction is a key determinant of the compound's atmospheric lifetime.

While direct experimental data on the photo-oxidation of this compound are not extensively available, its chemical structure, featuring ester and alkyl groups, provides insight into its likely degradation pathway. The hydroxyl radical is expected to abstract a hydrogen atom from the isononyl alkyl chain, triggering a series of oxidative reactions. This process ultimately transforms the compound into smaller, more water-soluble, and less volatile substances that can be removed from the atmosphere via wet or dry deposition. For analogous long-chain esters, atmospheric lifetimes concerning •OH radical reactions typically range from hours to a few days. It is plausible that this compound exhibits a similar atmospheric residence time.

Environmental Persistence and Bioaccumulation Potential

Assessment of Environmental Residence Times

The persistence of this compound in the environment is governed by various degradation processes, with biodegradation being a significant pathway. The compound is an ester of azelaic acid, a naturally occurring dicarboxylic acid known for its ready biodegradability. This suggests that this compound is also susceptible to microbial degradation in environments such as soil and water.

Furthermore, the ester linkage in this compound can undergo hydrolysis, breaking down the molecule into isononyl alcohol and azelaic acid. Both of these degradation products are expected to be biodegradable. Consequently, the environmental residence time of this compound is predicted to be relatively short, and it is not expected to persist long-term in the environment.

Bioaccumulation Studies in Environmental Compartments

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Log Kow). While specific experimental bioaccumulation data for this compound are limited, its chemical structure suggests it is lipophilic, which would typically indicate a potential for bioaccumulation.

However, it is crucial to note that many plasticizers, including some phthalates, can be metabolized and excreted by organisms, which can mitigate their bioaccumulation potential. Without direct studies on this compound, its actual bioaccumulation in different environmental compartments remains an area requiring further investigation.

Mobility in Environmental Matrices (e.g., soil, water, air)

The mobility of this compound dictates its distribution across different environmental media. Due to its likely low vapor pressure, significant long-range atmospheric transport is not anticipated.

In aquatic systems, its expected low water solubility would cause it to adsorb to suspended particles and sediment. In terrestrial environments, its movement is largely dependent on its adsorption to soil organic matter, a property quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The lipophilic nature of this compound suggests a moderate to high Koc value, indicating that it would be relatively immobile in soil with a low likelihood of leaching into groundwater.

Comparative Environmental Behavior with Related Plasticizers and Esters

To provide context for the environmental behavior of this compound, it is useful to compare it with other plasticizers, such as phthalates and other esters of azelaic acid.

Comparison with Phthalates: Traditional phthalate (B1215562) plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), have faced scrutiny due to concerns about their persistence and potential adverse health effects. In contrast, azelate-based plasticizers are generally recognized for their enhanced biodegradability, largely attributable to the azelaic acid backbone.

Comparison with Other Azelate Esters: The environmental fate of other azelate esters, like di(2-ethylhexyl) azelate (DOZ), is expected to be broadly similar to that of this compound. The primary differences in their environmental behavior would stem from the specific alcohol side chains, which can influence physical properties such as water solubility and vapor pressure, and consequently, their precise degradation rates and mobility.

Data on Environmental Properties

| Property | Predicted Value/Characteristic for this compound |

| Atmospheric Half-life | Hours to a few days (by analogy to similar esters) |

| Biodegradation | Expected to be readily biodegradable |

| Bioaccumulation Potential | Potential for bioaccumulation based on lipophilicity, but may be mitigated by metabolism |

| Mobility in Soil | Low (expected high Koc) |

| Mobility in Water | Low (adsorption to sediment) |

Isononyl Hydrogen Azelate in Advanced Materials Science and Polymer Engineering

Functionality as a Polymer Additive

Isononyl hydrogen azelate, a monoester derivative of azelaic acid, serves as a functional additive in various polymer systems. Its utility stems from its molecular structure, which combines a polar carboxylic acid group with a nonpolar isononyl ester group. This amphiphilic nature allows it to interact with polymer chains, modifying their physical and chemical properties. While specific research on this compound is limited, the broader class of azelaic acid esters has been recognized for its potential as a bio-based and effective polymer additive. nih.gov

Plasticization Mechanisms in Polymeric Matrices (e.g., PVC, Polyolefins, Cellulosic Resins)

The primary function of this compound as a polymer additive is plasticization. The plasticization mechanism involves the insertion of the smaller plasticizer molecules between the long polymer chains. This increases the intermolecular distance, thereby reducing the secondary forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together. evonik.com The isononyl group of the molecule contributes to this steric hindrance, pushing the polymer chains further apart and increasing the free volume within the matrix.

In polar polymers like Polyvinyl Chloride (PVC), the carboxylic acid group of this compound can form hydrogen bonds with the polymer, enhancing compatibility. For nonpolar polymers such as polyolefins, the long alkyl chain of the isononyl group provides compatibility through van der Waals interactions. This dual compatibility allows it to be considered for a range of polymeric matrices. The process of plasticization effectively lowers the energy required for the polymer chains to move relative to one another, resulting in a more flexible and processable material. mdpi.com

Influence on Polymer Mechanical Properties (e.g., tensile strength, elongation at break)

The introduction of this compound into a polymer matrix significantly alters its mechanical properties. Generally, the addition of a plasticizer leads to a decrease in tensile strength and an increase in the elongation at break. This is a direct consequence of the increased mobility of the polymer chains. With the chains being further apart and less entangled, they can more easily slide past one another under stress, allowing the material to stretch more before fracturing.

| Plasticizer System | Tensile Strength (MPa) | Elongation at Break (%) |

| Unplasticized PVC | 52.2 | <10 |

| PVC with Azelaic Acid Copolyester | 20.8 - 44.3 | >500 |

Data is illustrative and based on studies of related azelaic acid copolyesters in PVC. mdpi.comrsc.org

Impact on Polymer Thermal Properties (e.g., glass transition temperature depression)

A key indicator of effective plasticization is the depression of the glass transition temperature (Tg) of the polymer. The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing the free volume and chain mobility, this compound lowers the Tg of the host polymer. utwente.nl

This effect is crucial for applications where flexibility at low temperatures is required. Research on copolyesters derived from azelaic acid has shown a significant reduction in the Tg of PVC, with values dropping to as low as -35°C. nih.govrsc.orgrsc.org This demonstrates the potential of azelate-based plasticizers to enhance the low-temperature performance of polymers. The odd-carbon chain length of azelaic acid contributes to superior low-temperature characteristics in plasticizers. renadox.com

| Polymer System | Glass Transition Temperature (Tg) (°C) |

| Unplasticized PVC | ~80 |

| PVC with Azelaic Acid Copolyester | ~ -35 |

Data is illustrative and based on studies of related azelaic acid copolyesters in PVC. nih.govrsc.orgrsc.org

Intermolecular Interactions with Polymer Chains (e.g., hydrogen bonding, dipole-dipole interactions)

The effectiveness and permanence of a plasticizer are heavily dependent on the nature and strength of its intermolecular interactions with the polymer chains. In the case of this compound in a PVC matrix, the primary interactions are expected to be hydrogen bonding and dipole-dipole interactions. The hydrogen atom of the carboxylic acid group in this compound can form a hydrogen bond with the electronegative chlorine atom on the PVC chain. Additionally, the carbonyl group of the ester can participate in dipole-dipole interactions.

These interactions help to anchor the plasticizer molecules within the polymer matrix, which can improve compatibility and reduce migration or leaching of the plasticizer over time. In non-polar polymers, the interactions would be dominated by weaker van der Waals forces between the alkyl chains of the plasticizer and the polymer. The balance of these interactions is critical; if they are too strong, the plasticizer's mobility and efficiency are reduced, and if they are too weak, the plasticizer can easily migrate out of the polymer. nih.gov

Role in Lubricant Formulations

This compound also finds application in the formulation of lubricants, particularly in the growing field of green and biolubricants. Its properties make it a suitable candidate for a base oil or an additive in lubricant compositions.

Performance as Green Biolubricants

The drive towards environmentally friendly and sustainable technologies has spurred interest in bio-based lubricants. Azelaic acid, being derived from renewable resources like oleic acid, makes its derivatives, including this compound, attractive as green biolubricants. asianpubs.orgunityfvg.itdntb.gov.ua Esters, in general, are known to confer desirable properties to lubricants, such as low-temperature fluidity and reduced volatility at high temperatures. d-nb.info

Research on azelate esters has highlighted their potential in biolubricant formulations. For instance, branched azelate esters have been shown to exhibit very low pour points, which is a measure of a lubricant's ability to flow at low temperatures. asianpubs.org The branched structure of the isononyl group in this compound would be expected to contribute to a low pour point. Furthermore, the presence of the ester group provides an affinity for metal surfaces, which is beneficial for lubrication. d-nb.info While specific performance data for this compound as a biolubricant is scarce, the properties of related azelate esters suggest it would offer good lubricity and thermal stability.

| Lubricant Property | Typical Performance of Azelate Esters |

| Pour Point | Low (as low as -70°C for branched diesters) |

| Flash Point | High |

| Viscosity Index | High |

| Oxidative Stability | Good |

Data is illustrative and based on studies of various azelate ester-based lubricants. asianpubs.org

Low-Temperature Property Enhancement in Lubricants

This compound, as a derivative of azelaic acid, plays a significant role in the formulation of high-performance lubricants, particularly those designed for low-temperature applications. The molecular structure of azelaic acid esters is key to their lubricating properties. Research into green biolubricants derived from bio-based azelaic acid has shown that the structure of the alcohol used in the esterification process significantly impacts the final product's low-temperature performance.

Specifically, branched-chain esters of azelaic acid, such as those synthesized with isononyl alcohol, exhibit substantially lower pour points compared to their linear counterparts. The branching in the alcohol moiety disrupts the packing of the ester molecules at low temperatures, inhibiting crystallization and maintaining fluidity. This is a critical attribute for lubricants used in automotive, marine, and industrial applications where cold starts and operation in frigid environments are common. For instance, studies have demonstrated that branched azelate esters can have pour points as low as -70°C.

The use of azelaic acid and its esters is recognized for improving the low-temperature characteristics of synthetic lubricant ester base fluids. renadox.com These esters are often employed as base stocks or as additives to enhance the performance of complex greases and metalworking fluids. renadox.comemeryoleo.com The resulting lubricants benefit from a high viscosity index, enhanced shear stability, and good oxidative stability, making them suitable for demanding applications.

Table 1: Comparison of Pour Points for Linear vs. Branched Azelate Esters

| Azelate Ester Type | Alcohol Used | Pour Point (°C) |

| Linear | Di-hexyl | 5 |

| Linear | Di-octyl | 5 |

| Linear | Di-decyl | 15 |

| Branched | Di-2-ethylbutyl | -50 |

| Branched | Di-2-ethylhexyl | -58 |

| Branched | Di-2-butyloctyl | -70 |

Development of Bio-based Polymers and Composites

The shift towards sustainable and renewable materials has propelled the use of bio-based monomers like azelaic acid in polymer science. Azelaic acid, typically produced via the ozonolysis of oleic acid, serves as a valuable C9 dicarboxylic acid building block for a variety of polymers. emeryoleo.com this compound, as a monofunctional derivative, can be strategically employed in these polymerization processes.

Azelaic acid is a fundamental component in the synthesis of certain specialty polyamides and polyesters. A notable example is its reaction with hexamethylenediamine (B150038) to form Nylon-6,9, a specialized plastic. In polyester (B1180765) synthesis, azelaic acid is reacted with various diols. The resulting azelate-based polyesters exhibit desirable properties such as flexibility and impact resistance. pcimag.com

In these polycondensation reactions, this compound can function as a chain-terminating agent. Because it has only one reactive carboxylic acid group (the other being esterified with isononyl alcohol), its incorporation into a growing polymer chain halts further elongation on that end. This allows for precise control over the molecular weight of the final polyester or polyamide, which is crucial for tailoring the material's properties for specific applications. High-purity azelaic acid is essential for preparing high-molecular-weight polymers. emeryoleo.com

Low-molecular-weight polyesters derived from azelaic acid are effective as bio-based plasticizers. nih.gov These oligomeric esters are synthesized to have molecular weights typically in the range of 500 to 2000 g/mol . Their larger size, compared to traditional small-molecule plasticizers, confers a low tendency to migrate from the polymer matrix. nih.gov This is particularly important in applications like PVC films and coatings where plasticizer loss can lead to embrittlement and contamination of adjacent surfaces.

Application in Coatings, Adhesives, and Resins

Derivatives of azelaic acid are widely used in the C.A.S.E. (Coatings, Adhesives, Sealants & Elastomers) sector. emeryoleo.com The unique properties of azelaic acid, such as its nine-carbon chain, contribute to improved flexibility, water resistance, and low-temperature performance in various polymer systems. renadox.com

In coatings, polyester polyols derived from azelaic acid are used to formulate polyurethane coatings. The longer, more hydrophobic backbone of azelaic acid compared to shorter-chain diacids like adipic acid results in coatings with enhanced hydrolytic stability. emeryoleo.com Azelaic acid polyester plasticizers are also utilized in coating formulations. nih.gov

For adhesives, azelaic acid is a key monomer in the production of polyamide hot-melt adhesives. pcimag.comnih.gov The inclusion of azelaic acid allows for excellent control over the melting point and rheological properties of the adhesive, which is critical for application performance. emeryoleo.com These polyamides find use in bonding a variety of substrates, including textiles, wood, and metals. nih.gov Similarly, azelaic acid is used in the manufacture of polyester films and adhesives, where it imparts flexibility and high impact resistance. pcimag.com

Strategies for Enhancing Migration Resistance in Polymer Products

A significant challenge in polymer formulation, particularly for plasticized PVC, is the migration of plasticizers to the surface of the product. This leads to a loss of flexibility, surface tackiness, and potential environmental contamination. A primary strategy to combat this is to increase the molecular weight of the plasticizer, reducing its mobility within the polymer matrix.

Azelaic acid is central to this strategy through its use in creating polymeric and oligomeric plasticizers. nih.gov By synthesizing low-molecular-weight copolyesters based on azelaic acid and various diols, formulators can create plasticizers that are significantly larger than conventional phthalates. nih.gov These azelate polyesters exhibit a low tendency to migrate and are used in applications such as packaging and wrapping films due to their low volatility and high resistance to cold impact. They also show good stability against solvent extraction.

Furthermore, these azelaic acid-based plasticizers have a high affinity for PVC resins but a low affinity for other polymers like polystyrene and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). This differential affinity helps to prevent plasticizer migration when different types of plastic materials are in contact. This compound can be used as a chain terminator in the synthesis of these polyester plasticizers, helping to control their final molecular weight and viscosity to optimize both processing and migration resistance.

Theoretical and Computational Modeling of Isononyl Hydrogen Azelate Systems

Molecular Dynamics Simulations for Polymer-Plasticizer Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the intermolecular interactions between a plasticizer, such as isononyl hydrogen azelate, and a polymer matrix, typically polyvinyl chloride (PVC). These simulations model the atomic-level movements and interactions over time, providing a dynamic view of how the plasticizer integrates into the polymer structure and affects its physical properties.

The primary role of a plasticizer is to increase the flexibility and workability of a polymer by inserting its molecules between the polymer chains. This separates the chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg). MD simulations can elucidate the precise mechanisms behind this process. mdpi.commdpi.com

Key Interaction Mechanisms:

Hydrogen Bonding: The ester group of this compound can form hydrogen bonds with the polymer chains, particularly if the polymer has corresponding functional groups.

Free Volume Theory: MD simulations can quantify the "free volume" within the polymer matrix. mdpi.com this compound molecules occupy space between polymer chains, increasing the free volume and allowing for greater chain mobility, which translates to increased flexibility. mdpi.com

By simulating a system of polymer chains and this compound molecules, researchers can calculate key parameters that correlate with plasticizer efficiency and permanence.

Table 1: Parameters from MD Simulations for Polymer-Plasticizer Systems

| Parameter | Description | Significance for this compound |

|---|---|---|

| Interaction Energy | The total energy of interaction between the plasticizer and polymer molecules. | A strong, favorable interaction energy suggests good compatibility and miscibility of the plasticizer within the polymer matrix. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides insight into the specific atomic-level ordering and proximity of this compound molecules to the polymer chains. |

| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | A higher MSD for the plasticizer molecules indicates greater mobility, which can be related to its potential for migration or leaching from the polymer. |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | MD simulations can predict the depression of Tg upon addition of this compound, a key measure of its plasticizing efficiency. |

These simulations are instrumental in the rational design of new plasticizers, allowing for the prediction of their performance before synthesis.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. nih.gov For this compound, QSAR models can be developed to predict its environmental fate, such as biodegradability, soil adsorption, and aquatic toxicity, without the need for extensive experimental testing. nih.govecetoc.org

QSAR models are built on the principle that the properties of a chemical are determined by its molecular structure. The process involves:

Data Collection: Gathering experimental data for a set of structurally similar chemicals (e.g., other long-chain esters) for a specific endpoint (e.g., half-life in soil).

Descriptor Calculation: Calculating various molecular descriptors for each chemical. These are numerical values that represent different aspects of the molecular structure (e.g., size, shape, electronic properties).

Model Development: Using statistical methods, such as multiple linear regression, to build a mathematical equation that correlates the descriptors with the experimental endpoint. nih.gov

Validation: Testing the model's predictive power using an independent set of chemicals.

For this compound, relevant molecular descriptors would likely include:

LogP (Octanol-Water Partition Coefficient): Predicts the tendency of the compound to partition into organic matter versus water, affecting its bioaccumulation potential.

Molecular Weight: Influences transport and diffusion rates.

Topological Descriptors: Describe the branching and connectivity of the molecule.

Quantum Chemical Descriptors: Represent the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Table 2: Hypothetical QSAR Model for Predicting Biodegradation Half-Life

| Endpoint | Hypothetical QSAR Equation | Relevant Descriptors | Predicted Outcome for this compound |

|---|---|---|---|

| Biodegradation Half-Life (days) | log(t½) = β₀ + β₁(LogP) - β₂(N_ester) + β₃(MW) | LogP, Number of Ester Groups (N_ester), Molecular Weight (MW) | Prediction of persistence in soil or water, guiding environmental risk assessment. |

| Soil Adsorption Coefficient (Koc) | log(Koc) = α₀ + α₁(LogP) + α₂(ASA) | LogP, Accessible Surface Area (ASA) | Indicates the likelihood of the compound binding to soil particles versus remaining in groundwater. |

| Aquatic Toxicity (log 1/EC50) | log(1/EC50) = γ₀ + γ₁(LogP) - γ₂(E_LUMO) | LogP, Energy of LUMO | Estimates the potential harm to aquatic organisms. |

These predictive models are particularly valuable for regulatory purposes, such as under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), to screen chemicals for potential environmental risks. osti.gov

Mechanistic Modeling of Degradation Pathways

Mechanistic modeling aims to understand the step-by-step chemical reactions that lead to the degradation of a compound in the environment. For this compound, the primary degradation pathway is expected to be hydrolysis of the ester bond, which can be catalyzed by acids or bases. libretexts.orgmasterorganicchemistry.com

Alkaline Hydrolysis (Saponification): This is typically the dominant hydrolysis pathway in neutral to alkaline environmental conditions. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester group. nih.gov

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the isononoxide anion (CH₃(CH₂)₈O⁻) as the leaving group.

Proton Transfer: The highly basic isononoxide anion deprotonates the newly formed azelaic acid, resulting in an isononyl alcohol molecule and an azelate carboxylate salt.

This process is effectively irreversible because the final carboxylate is resonance-stabilized and shows little tendency to react with the alcohol. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism proceeds differently:

Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺), making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the isononoxy group, making it a better leaving group (isononyl alcohol).

Elimination of Leaving Group: The intermediate collapses, eliminating a molecule of isononyl alcohol and regenerating the protonated carbonyl group.

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, yielding azelaic acid and regenerating the acid catalyst.

Computational chemistry tools, such as Density Functional Theory (DFT), can be used to model the energy barriers and transition states of these reaction pathways, providing a quantitative understanding of the reaction kinetics under different environmental conditions.

Computational Approaches for Synthesis Pathway Design and Optimization

Computer-Aided Synthesis Planning (CASP) utilizes algorithms and chemical reaction databases to propose viable synthetic routes for a target molecule like this compound. frontiersin.org These tools can significantly accelerate the research and development process for chemical manufacturing.

The most common approach is retrosynthetic analysis , where the target molecule is systematically broken down into simpler, commercially available precursors. frontiersin.org

For this compound, a retrosynthetic analysis would identify the key ester linkage and propose a disconnection:

Target: this compound

Disconnection: Break the ester C-O bond.

Precursors: Azelaic acid and Isononyl alcohol.

Once the precursors are identified, computational tools can help optimize the forward synthesis (the actual reaction). This involves:

Reaction Database Searching: Searching databases for known esterification reactions (e.g., Fischer esterification) involving similar long-chain acids and alcohols to find suitable catalysts and reaction conditions.

Thermodynamic Modeling: Calculating the reaction enthalpy and Gibbs free energy to predict the equilibrium position and theoretical yield of the esterification reaction.

Kinetic Modeling: Simulating the reaction kinetics to optimize parameters like temperature, pressure, and catalyst concentration to maximize the reaction rate and minimize side products.

Solvent Selection: Using computational models to screen for optimal solvents that maximize reactant solubility and reaction rate while minimizing environmental impact.

Design of Experiments (DoE) software can be integrated with these computational models to systematically explore the parameter space and identify the most efficient and cost-effective synthesis pathway. nih.gov

Theoretical Models for Exposure Assessment in Environmental Systems

Theoretical exposure models are used to predict the concentration of a chemical in various environmental compartments (air, water, soil, biota) and to estimate human and ecological exposure. epa.gov For a plasticizer like this compound, these models are crucial for assessing potential risks associated with its use in consumer products.

These models are typically multi-compartment mass balance models, often based on the concept of fugacity (the "escaping tendency" of a chemical). ecetoc.org They require a range of input parameters, some of which can be estimated using QSAR models as described earlier.

Key Components of an Exposure Model for this compound:

Emission Estimation: Quantifying the release of the plasticizer from products (e.g., PVC flooring, coated fabrics) into the indoor environment (air, dust) and subsequently to the wider environment through waste disposal or leaching. nih.gov

Environmental Fate and Transport: Modeling the movement and transformation of the compound. This includes processes like:

Advection and Dispersion: Movement in air and water.

Deposition: Settling from air onto soil and water.

Partitioning: Distribution between air, water, soil, and sediment based on properties like vapor pressure, water solubility, and the octanol-water partition coefficient.

Degradation: Chemical breakdown via hydrolysis, photodegradation, and biodegradation (with rates often estimated from QSAR or mechanistic models).

Exposure Pathway Analysis: Identifying and quantifying the routes by which humans or organisms come into contact with the chemical. For a plasticizer, key pathways include:

Oral ingestion of contaminated dust (especially for children).

Dermal contact with products containing the plasticizer.

Inhalation of indoor air.

Dietary intake through the food chain.

Table 3: Input Parameters for an Environmental Exposure Model

| Parameter Category | Specific Parameter | Source of Data |

|---|---|---|

| Physicochemical Properties | Molecular Weight, Vapor Pressure, Water Solubility, LogP | Experimental data or QSAR estimation |

| Reactivity | Hydrolysis rate, Biodegradation half-life, Photolysis rate | Experimental data or QSAR/mechanistic modeling |

| Emission Data | Production volume, Use patterns, Leaching rates from products | Industry data, literature values for similar plasticizers |

| Environmental Parameters | Soil properties, Water body dimensions, Air exchange rates | Geographical and meteorological data |

The output of these models provides predicted environmental concentrations (PECs) which can be compared to predicted no-effect concentrations (PNECs) to characterize the risk to various ecosystems. epa.gov

Regulatory Science and Environmental Risk Assessment of Azelate Esters

Frameworks for Chemical Substance Evaluation (e.g., REACH, national regulations)

Globally, several regulatory frameworks govern the manufacture, import, and use of chemical substances to protect human health and the environment. europa.eu The most comprehensive of these is the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which came into force in 2007. europa.eutrade.gov

Under REACH, companies are responsible for identifying and managing the risks associated with the substances they produce and market in the EU. europa.eu For a substance like isononyl hydrogen azelate, this process involves:

Registration: Manufacturers or importers of substances in quantities over one metric ton per year must submit a registration dossier to the European Chemicals Agency (ECHA). trade.gov This dossier contains information on the substance's properties and hazards.

Evaluation: ECHA and EU Member States evaluate the information submitted by companies to determine if a substance constitutes a risk. europa.eucnrs.fr This evaluation has two components:

Dossier Evaluation: ECHA checks the compliance of registration dossiers and may request further information from the registrant. trade.govcsb-compliance.com

Substance Evaluation: This process aims to clarify concerns that a substance may pose a risk to human health or the environment. cnrs.frcsb-compliance.com Substances are prioritized and placed on a Community Rolling Action Plan (CoRAP) for evaluation by designated Member States. trade.govcnrs.fr The evaluation considers all registration dossiers for a substance to account for aggregated production volumes and combined exposure. europa.eu If the evaluation concludes that risks are not sufficiently controlled, it can lead to proposals for risk management measures, such as restrictions or the identification of the substance as a Substance of Very High Concern (SVHC). csb-compliance.comeuropa.eu

This compound is noted as being pre-registered in the ECHA database, indicating its presence in the European market. lubw.de National regulations in other jurisdictions, such as the Toxic Substances Control Act (TSCA) in the United States, also establish systems for evaluating the risks of new and existing chemicals. jst.go.jpepa.gov

Table 1: Key Stages of the REACH Substance Evaluation Process

| Stage | Description | Responsible Body | Key Objective |

| Prioritization | Criteria are developed to prioritize substances for evaluation based on hazard and exposure information. cnrs.fr | ECHA in cooperation with Member States | To focus resources on substances with the greatest potential concern. |

| CoRAP Listing | Selected substances are listed on the Community Rolling Action Plan (CoRAP) for evaluation over a three-year period. cnrs.freuropa.eu | ECHA, based on an opinion from the Member State Committee | To publicly schedule and assign substances for evaluation. |

| Evaluation by Member State | A designated Member State Competent Authority conducts an in-depth evaluation of the substance. trade.govcnrs.fr | Designated EU Member State | To clarify initial concerns and determine if further information is needed. |

| Information Request | If existing data is insufficient, the evaluating Member State can draft a decision to request additional information from the registrants. cnrs.fr | Evaluating Member State & ECHA | To fill data gaps necessary for a conclusive risk assessment. |

| Conclusion | The evaluation concludes whether the substance's risks are adequately controlled or if risk management measures (e.g., restrictions) are required. europa.eu | Evaluating Member State & ECHA | To ensure the safe use of the substance or propose protective measures. |

Risk-Based Approaches in Environmental Management

Environmental management of chemical substances like azelate esters relies on risk-based approaches that systematically evaluate the potential for adverse effects on ecosystems. researchgate.net This process involves a structured analysis of both the intrinsic hazards of a chemical and the likelihood of environmental exposure. jst.go.jp The goal is to provide a scientific basis for determining whether and what kind of risk management measures are needed.

Hazard identification is the first step in environmental risk assessment and involves determining the potential adverse effects a substance can have on environmental organisms and ecosystems. For plasticizers, this includes assessing their potential for persistence, bioaccumulation, and toxicity (PBT properties). su.se

Azelate esters, used as alternative plasticizers, are evaluated for effects on various environmental compartments. europa.eurewe-group.comlu.se Key aspects of hazard characterization include:

Ecotoxicity: Studies are conducted on representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish) to determine the concentrations at which the substance causes adverse effects. epa.gov

Persistence: This refers to the length of time a substance remains in the environment before being broken down by biological or physical processes. While many plasticizers are biodegradable, their constant release can lead to persistent environmental exposure. nih.govpublish.csiro.aunih.gov